Phenindamine

概要

説明

フェニンダミンは、ノラヒストやテホリンなどの商品名でも知られており、抗ヒスタミン薬および抗コリン薬です。1940年代後半にホフマン・ラ・ロッシュによって開発されました。 フェニンダミンは、くしゃみ、かゆみ、発疹、じんましんなどの風邪やアレルギーの症状の治療に主に使用されます .

2. 製法

合成経路と反応条件: フェニンダミンは、そのインデノピリジン構造の形成を含む一連の化学反応によって合成できます。合成経路には通常、適切な前駆体の環化が制御された条件下で行われます。正確な合成経路と反応条件の詳細は、一般公開されていません。

工業的生産方法: フェニンダミンの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには通常、精製や再結晶などの手順が含まれ、最終生成物を所望の形態で得ることができます .

3. 化学反応の分析

反応の種類: フェニンダミンは、次のようなさまざまな種類の化学反応を起こします。

酸化: フェニンダミンは、特定の条件下で酸化してさまざまな酸化生成物を形成できます。

還元: 還元反応は、フェニンダミンをその還元形に変換できます。

置換: フェニンダミンは置換反応を受けることができ、その官能基の1つまたは複数を他の基に置換します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、さまざまな試薬を適切な条件下で使用できます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によりフェニンダミンオキシドが生成され、還元によりフェニンダミンの還元形が生成される可能性があります .

4. 科学研究の応用

フェニンダミンは、次のようなさまざまな科学研究の応用があります。

化学: 抗ヒスタミン薬および抗コリン薬の性質を研究するためのモデル化合物として使用されます。

生物学: ヒスタミン受容体への影響とそのアレルギー反応における役割について調査されています。

準備方法

Industrial Production Methods: Industrial production of phenindamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

化学反応の分析

Types of Reactions: Phenindamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a reduced form of this compound .

科学的研究の応用

Scientific Research Applications

1. Antihistaminic Properties

- Phenindamine is used as a model compound in studies investigating antihistaminic effects and mechanisms. Its ability to block histamine at H1 receptors has made it a valuable tool in allergy research .

2. Psychomotor Function Studies

- Research has shown that this compound can influence psychomotor performance. A study involving psychomotor tests indicated that while this compound did not significantly impair performance compared to placebo, it did exhibit some sedative effects .

3. Clinical Trials for Allergic Conditions

- This compound has been included in clinical trials aimed at evaluating its efficacy for conditions like chronic spontaneous urticaria. It has shown effectiveness in alleviating symptoms associated with this condition when compared to placebo controls .

4. Potential Use in Opioid Withdrawal

- Historical research explored this compound's potential efficacy against symptoms of opioid withdrawal, suggesting its utility beyond typical antihistaminic applications .

5. Antirheumatic Properties

- The compound has been noted for its antirheumatic properties, particularly in low doses as a steroid-sparing agent for conditions like lupus and rheumatoid arthritis . This application highlights its versatility in therapeutic settings.

Table 1: Summary of Clinical Applications

| Application | Description | Evidence Level |

|---|---|---|

| Allergy Treatment | Effective for symptoms such as sneezing and itching | High |

| Chronic Spontaneous Urticaria | Demonstrated efficacy in clinical trials | Moderate |

| Opioid Withdrawal Relief | Historical efficacy noted | Low |

| Antirheumatic Use | Potential as a steroid-sparing agent | Moderate |

Table 2: Psychomotor Performance Study Results

| Drug | Dose (mg) | Performance Impairment (p-value) |

|---|---|---|

| This compound | 25 | Not significantly different from placebo (p > 0.05) |

| Diphenhydramine | 50 | Significant impairment (p < 0.05) |

| Terfenadine | 60 | Not significantly different from placebo (p > 0.05) |

Case Studies

Case Study 1: Efficacy in Allergic Reactions

A clinical trial evaluated the efficacy of this compound compared to other antihistamines for treating allergic rhinitis. Results indicated that this compound provided comparable relief to newer antihistamines while exhibiting fewer sedative side effects .

Case Study 2: Psychomotor Effects

In a controlled study assessing psychomotor performance, participants receiving this compound showed no significant impairment compared to those on placebo. However, they reported slightly increased drowsiness at peak effect times, suggesting careful consideration is needed when prescribing for individuals requiring alertness .

作用機序

フェニンダミンは、体内の自然発生的な化学物質であるヒスタミンの作用を阻害することにより、その効果を発揮します。それは、効果器細胞上のヒスタミンH1受容体部位でヒスタミンと競合します。ヒスタミンの結合を阻害することにより、フェニンダミンは細胞からの通常のヒスタミン反応を減らし、その結果、アレルギー症状が軽減されます。 このメカニズムには、H1受容体部位の活性化を介したヒスタミンの薬理学的効果の拮抗作用が含まれます .

類似化合物との比較

フェニンダミンは、シプロヘプタジンなどの他の抗ヒスタミン薬や抗コリン薬と密接に関連しています。類似の化合物には以下が含まれます。

シプロヘプタジン: 類似の抗コリン薬作用を持つ、もう1つの第1世代の抗ヒスタミン薬。

ジフェンヒドラミン: 鎮静効果のある広く使用されている抗ヒスタミン薬。

クロルフェニラミン: アレルギー反応の治療に使用される抗ヒスタミン薬。

独自性: フェニンダミンは、インデノピリジン骨格を含むその特定の化学構造で独自です。 この構造は、その独特の薬理学的プロファイルとそのヒスタミン受容体との特定の相互作用に貢献しています .

生物活性

Phenindamine is a well-established antihistamine primarily used for its effectiveness in treating allergic reactions. This article reviews its biological activity, mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound, a member of the first-generation antihistamines, acts primarily as an antagonist at the histamine H1 receptor. Its chemical structure includes a pyridindene derivative, which contributes to its pharmacological properties. The compound is often administered in the form of this compound tartrate, which enhances its solubility and bioavailability.

Chemical Properties:

- Chemical Formula: C₁₅H₁₄N₂

- Molecular Weight: Approximately 238.29 g/mol

- Mechanism of Action: Competes with histamine for H1 receptor sites on effector cells, reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release .

Antihistaminic Effects

This compound effectively mitigates symptoms associated with allergies, such as sneezing, runny nose, and itching. Its primary mechanism involves blocking the action of histamine at H1 receptors, which is crucial in the pathophysiology of allergic responses.

Clinical Applications:

- Treatment of allergic rhinitis

- Management of urticaria (hives)

- Alleviation of symptoms associated with the common cold

Sedative Properties

One notable characteristic of this compound is its sedative effect. This property can lead to drowsiness or insomnia in some individuals, making it less favorable for use in populations requiring alertness .

Table 1: Summary of Clinical Studies on this compound

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Chronic Urticaria Study : In a randomized controlled trial involving patients with chronic spontaneous urticaria, this compound showed significant symptom suppression compared to placebo . The study highlighted that participants receiving this compound experienced greater relief from itching and rash.

- Sedation Effects : A review indicated that first-generation antihistamines like this compound are associated with sedation due to their central nervous system penetration. In assessments measuring cognitive performance, 58% of tests indicated impaired performance among users .

- Adverse Effects : Reports on adverse reactions include dry mouth, dizziness, and potential cognitive impairments. These effects are critical considerations for clinicians when prescribing this compound, especially for patients who operate machinery or drive .

Pharmacological Profile

The pharmacological profile of this compound reveals additional activities beyond antihistaminic effects:

- Antioxidant Activity : Preliminary research suggests that this compound may possess antioxidant properties, potentially contributing to its therapeutic effects in inflammatory conditions.

- Mast Cell Interaction : this compound tartrate has been utilized to study mast cell function in allergic responses, indicating its role in research settings beyond clinical applications.

特性

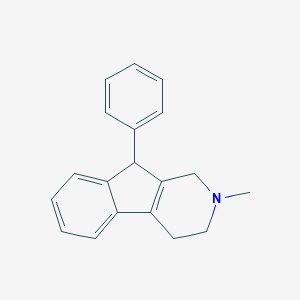

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHAYSTHMVOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5503-08-2 (hydrochloride), 569-59-5 (tartrate) | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023452 | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.77e-02 g/L | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-88-2 | |

| Record name | Phenindamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772BQ8KSST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。